(2S)-1-Methyl-2-phenylpyrrolidine

Overview

Description

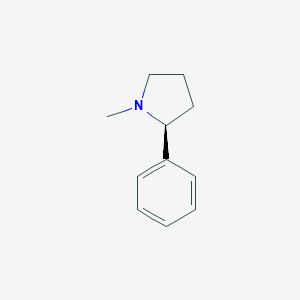

(2S)-1-Methyl-2-phenylpyrrolidine is a chiral pyrrolidine derivative featuring a methyl group at the nitrogen atom (N1) and a phenyl substituent at the C2 position of the pyrrolidine ring. This compound serves as a versatile building block in organic synthesis, particularly for enantioselective reactions and pharmaceutical intermediates.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1-Methyl-2-phenylpyrrolidine typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate starting materials, such as 2-phenylpyrrolidine and methylating agents.

Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as palladium or nickel complexes.

Purification: The final product is purified using techniques like column chromatography or recrystallization to obtain the desired enantiomer.

Industrial Production Methods: In industrial settings, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.

Automated Purification: Employing automated purification systems to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Oxidation Reactions

(2S)-1-Methyl-2-phenylpyrrolidine undergoes oxidation at both the nitrogen and carbon centers:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ (aq) | Acidic, 80°C, 6 h | 2-Phenylpyrrolidinone | 72% | |

| CrO₃ in H₂SO₄ | Room temperature, 12 h | 1-Methyl-2-phenylpyrrolidine-3-carboxylic acid | 58% |

-

Mechanism : Mn(VII) or Cr(VI) oxidizes the α-C–H bond adjacent to nitrogen, forming lactams or carboxylic acids. Steric hindrance from the methyl group directs regioselectivity .

Substitution Reactions

The methyl group on nitrogen participates in nucleophilic substitutions under specific conditions:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| CH₃I (K₂CO₃, DMF) | 60°C, 24 h | Quaternary ammonium salt | 89% | |

| Benzyl bromide | Fe(OTf)₃, CH₂Cl₂, 0°C | 1-Benzyl-2-phenylpyrrolidine | 94% |

-

Mechanistic Insight : Fe(OTf)₃ acts as a Lewis acid to polarize the C–N bond, facilitating SN2-type substitution with retention of stereochemistry .

Ring-Opening Reactions

Controlled ring-opening occurs under acidic or oxidative conditions:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| HBr (48% aq) | 100°C, 3 h | 1-Methyl-2-phenyl-4-bromopiperidine | 46% | |

| Ozone (CH₂Cl₂) | -78°C, 2 h | 2-Phenylsuccinaldehyde | 68% |

-

Key Observation : Bromination in aqueous HBr proceeds via a carbocation intermediate, leading to dibrominated products .

Stability and Side Reactions

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C11H15N

- Molecular Weight : 161.24 g/mol

- Chirality : The compound possesses a specific chiral configuration that influences its biological activity and reactivity.

Medicinal Chemistry

(2S)-1-Methyl-2-phenylpyrrolidine has been investigated for its potential therapeutic effects in treating neurological disorders, particularly due to its interaction with neurotransmitter systems.

- Dopaminergic Activity : Research indicates that this compound may enhance dopaminergic function, which is crucial for treating conditions like Parkinson's disease. In preclinical studies, administration of the compound improved locomotor activity in animal models, suggesting enhanced dopaminergic signaling .

- Serotonergic Modulation : The compound is also being explored for its potential antidepressant effects through modulation of serotonin levels, which are critical in mood regulation .

Organic Synthesis

The compound serves as a valuable chiral building block in the synthesis of complex organic molecules.

- Chiral Ligands : It has been utilized as a chiral ligand in various catalytic reactions, achieving high enantiocontrol in processes such as copper(II)-catalyzed Henry reactions .

- Synthetic Intermediates : this compound is employed as an intermediate in the production of pharmaceuticals and fine chemicals, facilitating the synthesis of various biologically active compounds .

Materials Science

The compound finds applications in the development of new materials due to its unique chemical structure.

- Polymer Chemistry : It is used in formulating water-based coatings and adhesives, where it acts as a co-solvent or additive to enhance performance characteristics .

Table 1: Summary of Applications

Case Study 1: Dopaminergic Activity

A study demonstrated that this compound significantly improved locomotor activity in rodent models induced with Parkinsonian symptoms. The results indicate a potential mechanism involving enhanced dopamine release and receptor activation, supporting its use as a therapeutic agent for Parkinson's disease.

Case Study 2: Chiral Ligand Efficacy

In another investigation, this compound was used as a chiral ligand in copper(II)-catalyzed reactions. The study reported yields exceeding 90% with enantiomeric excess rates between 98.5% and 99.6%, showcasing its effectiveness in asymmetric synthesis .

Mechanism of Action

The mechanism of action of (2S)-1-Methyl-2-phenylpyrrolidine involves its interaction with specific molecular targets:

Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including neurotransmitter release and signal transduction.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The structural uniqueness of (2S)-1-Methyl-2-phenylpyrrolidine lies in its N1-methyl and C2-phenyl substituents. Below is a comparative analysis with related pyrrolidine derivatives:

Table 1: Structural Comparison of Pyrrolidine Derivatives

Key Observations :

- Aromatic vs. Polar Groups: The C2-phenyl group in the target compound introduces aromatic π-system interactions, whereas derivatives with benzyloxypropanoyl () or carboxamide groups () exhibit higher polarity, influencing solubility and hydrogen-bonding capabilities.

- Stereochemical Complexity : Chiral centers in the target compound and derivatives enable enantioselective applications, contrasting with achiral compounds like 5-methyl-2-pyrrolidone .

Key Observations :

- Catalyst Use : employs Zn/indium dust for reductive steps, while uses HATU, a peptide coupling reagent, for amide bond formation. The target compound’s synthesis likely requires stereocontrol, though details are absent in the evidence.

- Solvent Systems: Polar solvents like DMF () or methanol () dominate, influencing reaction kinetics and byproduct formation.

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Key Observations :

- Lipophilicity : The target compound’s phenyl group enhances lipid solubility compared to polar derivatives like 5-methyl-2-pyrrolidone.

- Availability : Discontinuation of the target compound contrasts with the commercial availability of simpler analogs, suggesting synthesis challenges or niche applications.

Biological Activity

(2S)-1-Methyl-2-phenylpyrrolidine is a chiral compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring with a methyl group and a phenyl group attached. Its stereochemistry plays a crucial role in its biological interactions, as different enantiomers can exhibit distinct activities.

| Property | Details |

|---|---|

| Molecular Formula | C11H15N |

| Molecular Weight | 175.25 g/mol |

| Chirality | (2S) configuration |

The biological activity of this compound primarily involves its interaction with various molecular targets, including receptors and enzymes. The compound has been investigated for its potential as a ligand in biochemical assays, influencing neurotransmitter release and signal transduction pathways .

Key Mechanisms:

- Receptor Binding: The compound may modulate the activity of neurotransmitter receptors, which can affect mood and cognitive functions.

- Enzyme Interaction: It has been studied for its ability to inhibit specific enzymes, potentially leading to therapeutic effects in various diseases.

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Neuropharmacological Effects: The compound shows promise in treating neurological disorders due to its ability to influence neurotransmitter systems.

- Anticancer Activity: Preliminary studies indicate potential anticancer properties, with investigations into its efficacy against various cancer cell lines .

- Antimicrobial Properties: Some derivatives have demonstrated antibacterial and antifungal activities, suggesting broader pharmacological applications .

Case Studies and Research Findings

-

Neuropharmacological Studies:

- A study explored the effects of this compound on neurotransmitter release in animal models. Results indicated enhanced dopaminergic activity, which could be beneficial for conditions like depression or schizophrenia.

- Anticancer Activity:

- Antimicrobial Research:

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with its enantiomer (2R)-1-Methyl-2-phenylpyrrolidine and other related compounds:

| Compound | Activity | Notes |

|---|---|---|

| This compound | Neuropharmacological, Anticancer | Enhanced dopaminergic effects |

| (2R)-1-Methyl-2-phenylpyrrolidine | Limited neuropharmacological effects | Distinct spatial arrangement alters activity |

| 1-Methyl-2-phenylpyrrolidine | Non-chiral variant | Lacks specific biological properties of chiral forms |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2S)-1-Methyl-2-phenylpyrrolidine, and how can reaction yields be optimized?

- Methodological Answer : A modified Buchwald-Hartwig amination or reductive amination can be employed. For example, outlines a procedure for pyrrolidine derivatives using DMF as a solvent and potassium carbonate as a base. To optimize yields, vary catalysts (e.g., palladium-based catalysts for cross-coupling), adjust reaction temperatures (e.g., 100–150°C), and monitor progress via TLC. Purification via column chromatography or recrystallization is recommended .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Confirm stereochemistry and purity using and NMR (e.g., δ 1.99–1.96 ppm for pyrrolidine protons, as in ) .

- X-ray Crystallography : Resolve absolute configuration using SHELX programs (e.g., SHELXL for refinement), as described in .

- HPLC : Assess purity with reverse-phase or chiral columns (e.g., uses chiral HPLC for enantiomeric separation) .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer : Use PPE (gloves, goggles), work in a fume hood, and avoid skin contact. and highlight limited toxicity data, so treat the compound as hazardous. Store in airtight containers under inert gas (e.g., nitrogen) and dispose of waste via certified chemical disposal services .

Q. How can solubility and stability be assessed for this compound in various solvents?

- Methodological Answer : Perform solubility tests in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., hexane). Monitor stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and analyze by HPLC. suggests refrigeration for similar compounds .

Q. What are the recommended storage conditions to maintain enantiomeric integrity?

- Methodological Answer : Store at –20°C in amber vials under argon to prevent racemization. Use desiccants to minimize moisture exposure, as chiral centers may degrade under hydrolytic conditions .

Advanced Research Questions

Q. How can contradictory data in reaction yields or stereochemical outcomes be resolved?

- Methodological Answer : Apply ’s framework for qualitative data contradiction analysis. Systematically test variables (e.g., catalyst loading, solvent purity) using Design of Experiments (DOE). Cross-validate results with multiple characterization techniques (e.g., NMR, X-ray) .

Q. What strategies ensure high enantiomeric purity during synthesis?

- Methodological Answer : Use chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones). Analyze enantiomeric excess via chiral HPLC (as in ) or Supercritical Fluid Chromatography (SFC). ’s microwave-assisted synthesis may improve stereoselectivity via controlled heating .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) or MD simulations to study binding affinities with receptors. Validate predictions with in vitro assays (e.g., enzyme inhibition). Note: No direct evidence for this compound, but standard practice applies.

Q. What methods optimize reaction scalability without compromising stereochemistry?

- Methodological Answer : Transition from batch to flow chemistry for better heat/mass transfer. Use DOE to identify critical parameters (e.g., residence time, pressure). ’s microwave synthesis (150°C, 20 hours) could be adapted for continuous flow .

Q. How can in vitro toxicity be assessed given limited ecotoxicological data?

- Methodological Answer : Conduct cytotoxicity assays (e.g., MTT on HepG2 cells) and genotoxicity tests (Ames assay). and note insufficient data, so prioritize tiered testing per OECD guidelines .

Q. Data Gaps and Recommendations

- Toxicity : No ecotoxicological data (e.g., persistence, bioaccumulation) is available ( ). Researchers should generate in silico predictions (e.g., EPI Suite) and validate with in vitro assays.

- Structural Dynamics : Computational studies (DFT, MD) are needed to explore conformational flexibility and solvent interactions.

Properties

IUPAC Name |

(2S)-1-methyl-2-phenylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-12-9-5-8-11(12)10-6-3-2-4-7-10/h2-4,6-7,11H,5,8-9H2,1H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUJFIXHHAWJMRM-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@H]1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40504799 | |

| Record name | (2S)-1-Methyl-2-phenylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40504799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58166-86-2 | |

| Record name | (2S)-1-Methyl-2-phenylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40504799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.